Quinuclidin-3-one

説明

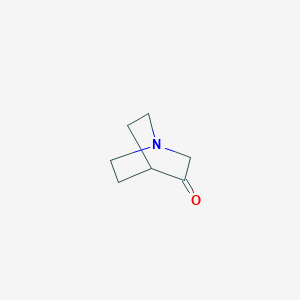

Structure

3D Structure

特性

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMZPXWMMSBLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063151 | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-38-2 | |

| Record name | 3-Quinuclidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinuclidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinuclidinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinuclidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Quinuclidinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4VF4G5PTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinuclidin-3-one basic properties and structure

An In-depth Technical Guide to the Core Properties and Structure of Quinuclidin-3-one

This compound, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone that serves as a pivotal intermediate in organic and medicinal chemistry.[1] Its rigid, sterically defined structure provides a unique scaffold for the synthesis of complex, biologically active molecules.[1] This guide delves into the fundamental properties, structure, and experimental protocols associated with this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO | [2][3] |

| Molecular Weight | 125.17 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 200 °C | [5] |

| Melting Point (HCl salt) | >300 °C (decomposes) | [6] |

| Boiling Point (Predicted) | 204.9 ± 23.0 °C | [5][7] |

| pKa of Conjugate Acid | 7.2 | [2] |

| Topological Polar Surface Area | 20.3 Ų | [3] |

| CAS Number | 3731-38-2 | [2][3] |

Molecular Structure

This compound is characterized by a bicyclic structure known as a quinuclidine (B89598) ring system, which is a 1-azabicyclo[2.2.2]octane core.[1] The molecule's rigidity is a key feature, stemming from the fused ring system where the nitrogen atom is located at a bridgehead position. A ketone functional group is present at the C-3 position, which is a primary site for various chemical transformations.[1] This combination of a rigid scaffold and a reactive ketone group makes it a valuable building block in synthetic chemistry.[1]

Caption: Chemical structure of this compound (1-Azabicyclo[2.2.2]octan-3-one).

Experimental Protocols

Synthesis of this compound Hydrochloride via Dieckmann Condensation

A common and improved method for synthesizing this compound hydrochloride involves a one-pot Dieckmann condensation followed by hydrolysis and decarboxylation.[8]

-

Preparation of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate: Ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate.[8]

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation reaction in the presence of a strong base, such as potassium tert-butoxide.[8]

-

Hydrolysis and Decarboxylation: The intermediate product is then subjected to acidic hydrolysis and subsequent decarboxylation to yield this compound.[8]

-

Salt Formation: The final product is typically converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[9]

Caption: Workflow for the synthesis of this compound Hydrochloride.

Characterization Methods

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the atoms in the bicyclic ring system.[1][10]

-

Infrared (IR) Spectroscopy: The presence of the ketone functional group is confirmed by a characteristic strong absorption band for the C=O stretch.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition.[1]

-

Chromatography (GC/HPLC): Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.[1] For instance, GC can be used to monitor the completion of reactions during synthesis.

Role in Drug Development and Signaling Pathways

This compound is not typically pharmacologically active itself but serves as a crucial building block for a wide array of therapeutic agents.[1] Its rigid framework allows for the precise spatial arrangement of functional groups, which is critical for specific interactions with biological targets.

-

Muscarinic Receptor Ligands: Derivatives of this compound are integral to the synthesis of muscarinic M1 and M3 receptor agonists and antagonists. These compounds have shown potential in treating conditions such as Alzheimer's disease and urinary incontinence.[10]

-

Antimicrobial Agents: The quinuclidine scaffold has been used to develop novel bisquaternary ammonium (B1175870) compounds (bisQACs) with potent antimicrobial activity against various bacterial strains, including resistant ones.[1][11] The mechanism of action often involves the disruption of bacterial cell membranes.[11]

-

Anti-Cancer Agents: Recent research has focused on synthesizing this compound derivatives as potential anti-proliferative agents.[12] Some derivatives are designed to reactivate the p53 tumor suppressor pathway, inducing apoptosis in cancer cells.[1][13]

Caption: this compound as a versatile precursor in different therapeutic areas.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 3. 3-Quinuclidinone | C7H11NO | CID 19507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 3-QUINUCLIDINONE | 3731-38-2 [chemicalbook.com]

- 6. 3-Quinuclidinone hydrochloride | CAS#:1193-65-3 | Chemsrc [chemsrc.com]

- 7. 3-QUINUCLIDINONE | 3731-38-2 [amp.chemicalbook.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. exsyncorp.com [exsyncorp.com]

- 10. zenodo.org [zenodo.org]

- 11. Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinuclidine-3-one derivatives and their use in cancer treatment - Eureka | Patsnap [eureka.patsnap.com]

Quinuclidin-3-one: A Technical Guide to a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Quinuclidin-3-one, a key bicyclic amine intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores its role as a versatile scaffold in the development of therapeutic agents, particularly those targeting cholinergic receptors.

Core Chemical and Physical Data

This compound, systematically named 1-Azabicyclo[2.2.2]octan-3-one, is a foundational molecule for the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure provides a unique three-dimensional framework that is instrumental in the design of specific ligands for various biological targets. The hydrochloride salt is also commonly used in synthesis due to its stability.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 3731-38-2 | 1193-65-3 |

| Molecular Formula | C₇H₁₁NO | C₇H₁₁NO·HCl |

| Molecular Weight | 125.17 g/mol [1][2] | 161.63 g/mol |

| Appearance | Pale Yellow Solid | Not specified |

| Melting Point | 200 °C | >300 °C (decomposes) |

| Boiling Point | 204.9±23.0 °C (Predicted) | Not applicable |

| Density | 1.12±0.1 g/cm³ (Predicted) | Not specified |

| pKa (conjugate acid) | 7.2[2] | Not applicable |

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound and its hydrochloride salt is well-established, with several routes reported in the literature. A common and efficient method involves the Dieckmann condensation of a substituted piperidine (B6355638) derivative.

Experimental Protocol: Synthesis of this compound Hydrochloride from Piperidine-4-carboxylic Acid

This protocol outlines an improved method for the synthesis of 3-quinuclidinone hydrochloride starting from piperidine-4-carboxylic acid.[1]

Step 1: Esterification of Piperidine-4-carboxylic Acid

-

Reactants: Piperidine-4-carboxylic acid, thionyl chloride, ethanol (B145695).

-

Procedure: Piperidine-4-carboxylic acid is reacted with thionyl chloride in ethanol to yield ethyl piperidine-4-carboxylate.

Step 2: N-alkylation

-

Reactants: Ethyl piperidine-4-carboxylate, methyl chloroacetate (B1199739), sodium carbonate.

-

Procedure: The resulting ethyl piperidine-4-carboxylate is condensed with methyl chloroacetate in the presence of sodium carbonate to produce ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

-

Reactants: Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, potassium tert-butoxide.

-

Procedure: A one-pot reaction involving Dieckmann condensation in the presence of potassium tert-butoxide, followed by hydrolysis and decarboxylation, yields 3-quinuclidinone hydrochloride.

Experimental Workflow: Synthesis of this compound Hydrochloride

Caption: Synthesis of this compound Hydrochloride.

Applications in Drug Development and Research

The rigid quinuclidine (B89598) scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This compound serves as a versatile starting material for a variety of derivatives with therapeutic potential.

Targeting Cholinergic Receptors

A primary application of quinuclidine-based compounds is the modulation of muscarinic and nicotinic acetylcholine (B1216132) receptors, which are implicated in a wide range of physiological processes and diseases.

-

Muscarinic Receptor Antagonists: Derivatives of quinuclidin-3-ol (obtained from the reduction of this compound) are key components of selective M3 muscarinic receptor antagonists.[3] These agents are used in the treatment of overactive bladder. The quinuclidine moiety plays a crucial role in the binding affinity and selectivity of these drugs.[3]

-

Nicotinic Receptor Agonists: The quinuclidine framework is also utilized in the design of selective agonists for the α7 nicotinic acetylcholine receptor (nAChR).[4][5] This receptor is a therapeutic target for cognitive impairments associated with neurological disorders such as Alzheimer's disease and schizophrenia.[4]

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Quinuclidine-based antagonists of the M3 muscarinic receptor interfere with the Gq-coupled signaling pathway. The M3 receptor, a G-protein coupled receptor (GPCR), upon binding its endogenous ligand acetylcholine, activates the Gq alpha subunit. This initiates a signaling cascade that ultimately leads to smooth muscle contraction. Antagonists containing the quinuclidine scaffold block this activation.

The canonical Gq signaling pathway proceeds as follows:

-

Receptor Activation: Acetylcholine binds to the M3 receptor.

-

G-protein Activation: The M3 receptor activates the associated Gq protein, causing the Gαq subunit to exchange GDP for GTP.

-

Phospholipase C Activation: The activated Gαq-GTP complex stimulates the enzyme phospholipase C (PLC).[2][6]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

-

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[7]

-

Protein Kinase C Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).[7]

-

Cellular Response: PKC phosphorylates downstream targets, leading to various cellular responses, including smooth muscle contraction.

Caption: Muscarinic M3 Receptor Gq Signaling Pathway.

Other Therapeutic Areas

The quinuclidine core is also being investigated in other therapeutic contexts:

-

Antimicrobial Agents: Quinuclidine derivatives have been explored for the development of novel antimicrobial compounds.

-

Neuroscience Research: Beyond cholinergic receptors, quinuclidine-based molecules are used as tools to study various neurological processes.

-

Oncology: There is emerging research into quinuclidine derivatives for cancer therapy, including compounds designed to reactivate the p53 tumor suppressor pathway.

References

- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 7. Video: IP3/DAG Signaling Pathway [jove.com]

Spectroscopic Analysis of Quinuclidin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Quinuclidin-3-one (also known as 1-Azabicyclo[2.2.2]octan-3-one), a pivotal building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (CAS No: 3731-38-2) is a bicyclic ketone with a rigid molecular framework.[1] This structure is a common scaffold in the synthesis of a wide array of pharmacologically active compounds.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This guide presents a consolidated resource of its spectral data for use in research and development.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its hydrochloride salt. It is important to note that publicly available, detailed NMR and IR spectral data for the free base of this compound are limited. Therefore, data for the more commonly characterized hydrochloride salt are presented. The protonation of the bridgehead nitrogen in the hydrochloride salt is expected to induce a deshielding effect, resulting in downfield shifts for nearby protons and carbons in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data pertains to this compound hydrochloride.

Table 1: ¹H NMR Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in compiled search results |

Table 2: ¹³C NMR Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| Data not available in compiled search results |

While direct peak assignments for the hydrochloride salt were not found in the search results, PubChem indicates the availability of ¹H and ¹³C NMR spectra for 1-Azabicyclo(2.2.2)octan-3-one, hydrochloride (1:1) from various sources, which could be consulted for detailed analysis.[2]

Infrared (IR) Spectroscopy

Note: The following IR data pertains to this compound hydrochloride.

Table 3: Key IR Absorption Bands of this compound Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740-1750 | C=O (Ketone) stretch |

| ~2500-3000 | N-H stretch (from hydrochloride) |

| ~2800-3000 | C-H stretch (aliphatic) |

The most prominent absorption is the carbonyl (C=O) stretch, characteristic of the ketone functional group.[1] The spectrum for the hydrochloride salt would also exhibit broad absorptions corresponding to the N-H stretch of the ammonium (B1175870) salt.

Mass Spectrometry (MS)

The following data corresponds to the free base of this compound, obtained by Electron Ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 125 | ~25 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - C₂H₄]⁺ or [M - CO]⁺ |

| 96 | ~45 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 82 | ~30 | C₅H₈N⁺ |

| 69 | ~40 | C₄H₇N⁺ |

| 54 | ~15 | C₃H₄N⁺ |

| 42 | ~95 | C₂H₄N⁺ |

Data interpreted from NIST Mass Spectrometry Data Center.[2][3][4] The molecular ion peak is observed at m/z 125, consistent with the molecular weight of this compound (C₇H₁₁NO).[3] The fragmentation pattern is complex due to the bicyclic structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of the analyte. For ¹³C NMR, a higher concentration of 50-100 mg may be required.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

If an internal standard such as tetramethylsilane (B1202638) (TMS) is required for chemical shift referencing, it can be added directly to the solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure optimal signal detection.

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift axis using the solvent residual peak or the internal standard.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Use spectroscopy-grade Potassium Bromide (KBr), which has been thoroughly dried to remove moisture.

-

In an agate mortar, grind 1-2 mg of the solid this compound sample.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Quickly and thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Spread the powder evenly in the die.

-

Place the die in a hydraulic press.

-

Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This is often done via a direct insertion probe or through the output of a gas chromatograph (GC-MS).

-

The sample is vaporized by heating under high vacuum.

-

-

Ionization:

-

The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The high energy of the molecular ion often causes it to be unstable, leading to its fragmentation into smaller, charged fragment ions and neutral radicals.

-

-

Mass Analysis and Detection:

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

-

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Quinuclidin-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of quinuclidin-3-one, a pivotal bicyclic ketone in synthetic and pharmaceutical chemistry. Due to its rigid structure and reactive carbonyl group, understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and outlines the analytical methods for quantification.

Physicochemical Properties of this compound

This compound (1-azabicyclo[2.2.2]octan-3-one) is a white to off-white crystalline solid. Its unique bridged bicyclic structure imparts specific steric and electronic properties that influence its reactivity and solubility. The presence of a tertiary amine within the cage structure and an accessible ketone functionality are key determinants of its behavior in different solvent systems.

Solubility Profile of this compound

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, qualitative information and data for its hydrochloride salt provide valuable insights into its general solubility characteristics.

Table 1: Qualitative and Quantitative Solubility Data for this compound and its Hydrochloride Salt

| Compound | Solvent | Solvent Type | Temperature (°C) | Solubility | Citation |

| This compound Hydrochloride | Water | Protic | Not Specified | 0.1 g/mL (clear solution) | [1][2] |

| This compound Hydrochloride | Methanol (B129727) | Protic | Not Specified | Soluble | [3] |

| This compound Hydrochloride | Diethyl Ether | Aprotic Ether | Not Specified | Insoluble | [3] |

| This compound Hydrochloride | Tetrahydrofuran (THF) | Aprotic Ether | Not Specified | Insoluble | [3] |

| This compound Hydrochloride | Toluene (B28343) | Aromatic Hydrocarbon | Not Specified | Insoluble | [3] |

| Quinuclidin-3-ol | Water | Protic | Not Specified | Soluble | [4] |

| Quinuclidin-3-ol | Alcohols (e.g., Methanol, Ethanol) | Protic | Not Specified | Soluble | [4] |

| Quinuclidin-3-ol | Ethers | Aprotic Ether | Not Specified | Soluble | [4] |

| Quinuclidin-3-ol | Non-polar solvents | Non-polar | Not Specified | Limited solubility | [4] |

The high solubility of this compound hydrochloride in water and methanol is attributed to the ionic nature of the salt and the hydrogen bonding capacity of these protic solvents. Conversely, its insolubility in nonpolar aprotic solvents like ether, THF, and toluene is expected. While data for the free base is scarce, it can be inferred that its solubility will be higher in polar organic solvents compared to nonpolar hydrocarbons, though likely less soluble in highly protic solvents like water compared to its hydrochloride salt.

Experimental Protocol for Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade, anhydrous)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Syringe filters (0.22 µm, solvent-compatible)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the settling of the excess solid.

-

For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes to achieve a clear separation of the supernatant.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any remaining microscopic particles.

-

Accurately weigh the collected filtrate.

-

Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration of this compound within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

3.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × D × V) / W × 100

Where:

-

C = Concentration of this compound in the diluted sample determined from the calibration curve (g/mL)

-

D = Dilution factor

-

V = Initial volume of the solvent (mL)

-

W = Weight of the collected filtrate (g) (assuming density of the solvent is close to 1 g/mL for dilute solutions, otherwise use the precise volume of the aliquot)

Analytical Methods for Quantification

Accurate quantification of dissolved this compound is critical for solubility determination. Both HPLC and GC are suitable techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. Detection is commonly achieved using a UV detector. For enhanced sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

-

Gas Chromatography (GC): Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic peak shape for GC analysis.[5] Common derivatization strategies include acylation or silylation of the ketone group.[5] A capillary column with a polar stationary phase is recommended. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its qualitative behavior can be inferred from its structure and the properties of its hydrochloride salt. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol and analytical methods outlined in this guide provide a robust framework for obtaining reliable data. Such data is indispensable for the successful application of this compound in synthesis, purification, and formulation development.

References

The Quinuclidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine (B89598) scaffold, a rigid bicyclic amine, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique three-dimensional structure and inherent basicity confer favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" for interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological importance of the quinuclidine core, from its presence in natural products to its role in clinically approved therapeutics. We will delve into its interactions with key receptor systems, present quantitative data on the activity of various derivatives, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will feature visualizations of relevant signaling pathways and synthetic workflows to facilitate a deeper understanding of this critical pharmacophore.

Introduction: The Quinuclidine Scaffold - A Structurally Unique Pharmacophore

Quinuclidine, systematically named 1-azabicyclo[2.2.2]octane, is a highly symmetrical and chemically stable heterocyclic system. Its rigid structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological macromolecules. This conformational rigidity minimizes the entropic penalty upon binding to a receptor, often leading to higher affinity and selectivity. The tertiary amine nitrogen at the bridgehead position is basic, with a pKa of the conjugate acid around 11.0, allowing for strong ionic interactions with acidic residues in protein binding pockets.[1]

The quinuclidine moiety is a key structural component in a variety of natural products, most notably the Cinchona alkaloids such as quinine (B1679958) and quinidine, which are known for their antimalarial properties.[2] This natural precedent has inspired medicinal chemists to explore synthetic quinuclidine derivatives, leading to the discovery of a wide array of compounds with diverse pharmacological activities. These activities include anticholinergic, antihistaminic, antiparasitic, antioxidative, antitumor, and anticholinesterase effects, highlighting the broad therapeutic potential of this scaffold.[2]

The Quinuclidine Scaffold as a Privileged Structure in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The quinuclidine core exemplifies this concept, with its derivatives showing activity against a range of receptors and enzymes. This versatility makes it an attractive starting point for the design of novel therapeutic agents.

Interaction with Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

Quinuclidine-based compounds have a profound impact on the cholinergic system, particularly as ligands for muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are involved in numerous physiological processes, and their modulation is a key strategy for treating various diseases.

-

Solifenacin (B1663824): A potent and selective M3 receptor antagonist used for the treatment of overactive bladder.[3]

-

Cevimeline: A muscarinic agonist with a degree of selectivity for M1 and M3 receptors, used to treat dry mouth (xerostomia) associated with Sjögren's syndrome.[4][5]

-

3-Quinuclidinyl benzilate (QNB): A potent, non-selective muscarinic antagonist that has been extensively studied as a research tool.[6]

Interaction with Serotonin (5-HT) Receptors

The quinuclidine scaffold is also a key feature in antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.

-

Palonosetron (B1662849): A second-generation 5-HT3 receptor antagonist with a high binding affinity and a long duration of action, used for the prevention of chemotherapy-induced nausea and vomiting.[7][8]

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of quinuclidine have also been developed as selective ligands for various subtypes of nicotinic acetylcholine receptors, which are implicated in cognitive function and addiction.

Antimicrobial and Anticancer Activity

Recent research has expanded the biological profile of quinuclidine derivatives to include antimicrobial and anticancer activities. Certain quaternary quinuclidinium compounds exhibit potent, broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[9] Additionally, some quinuclidinone derivatives have demonstrated anti-proliferative effects against cancer cell lines.[10]

Quantitative Data on the Biological Activity of Quinuclidine Derivatives

The following tables summarize the quantitative data for various quinuclidine-based compounds, providing a comparative overview of their potency and selectivity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Quinuclidine Derivatives

| Compound | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity |

| Solifenacin | 26 | 170 | 12 | 110 | 31 | M3 |

| Cevimeline (EC50, μM) | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | M1/M3 Agonist |

| (R)-QNB | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | Non-selective |

| (Sa,Rb)-QNA | Selective | - | - | - | - | M1 |

Data sourced from multiple references.[3][6][9]

Table 2: Anticholinesterase Activity of Quinuclidine Derivatives (Ki, μM)

| Compound | Human AChE | Human BChE |

| bisOH-C10 | 0.52 ± 0.05 | 1.6 ± 0.2 |

| bisNOH-C10 | 0.26 ± 0.02 | 0.53 ± 0.03 |

Data represents selected potent compounds from a larger study.[11]

Table 3: Antimicrobial Activity of Quaternary Quinuclidinium Oximes (MIC, μg/mL)

| Compound | Pseudomonas aeruginosa | Klebsiella pneumoniae | Staphylococcus aureus |

| para-N-chlorobenzyl quinuclidinium oxime | 0.25 | 0.50 | 1.00 |

| meta-N-bromobenzyl quinuclidinium oxime | 0.25 | 1.00 | 2.00 |

Data sourced from a study on novel quinuclidine-based antimicrobial agents.[9]

Signaling Pathways Modulated by Quinuclidine-Based Drugs

The therapeutic effects of quinuclidine derivatives are a direct consequence of their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key examples.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinuclidine derivatives.

Muscarinic Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity (Ki) of a compound for muscarinic receptors.[8][12]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound (quinuclidine derivative).

-

Non-specific binding control: Atropine (10 µM).

-

Assay buffer: 30 mM Na+/HEPES buffer (pH 7.5).

-

Whatman GF/B glass fiber filters.

-

Scintillation cocktail.

-

Cell harvester and scintillation counter.

Procedure:

-

Tissue Homogenate Preparation: Prepare tissue homogenates (60–860 µg protein) from tissues expressing the target muscarinic receptors.

-

Incubation: In a 96-well plate, incubate the tissue homogenates with a fixed concentration of [³H]-NMS (e.g., 0.13 nM) and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with 10 µM atropine).

-

Incubate for 60 minutes at 25°C.

-

Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 ml of ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the antimicrobial susceptibility of quinuclidine derivatives.[9]

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

-

Test compound (quinuclidine derivative).

-

Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

General Synthetic Workflow for the Quinuclidine Scaffold

The synthesis of the core quinuclidine scaffold often starts from piperidine (B6355638) derivatives. The following diagram illustrates a generalized workflow.

A common and industrially viable method for the synthesis of 3-quinuclidinol (B22445), a key intermediate, involves the reduction of 3-quinuclidinone.

Protocol: Synthesis of Racemic 3-Quinuclidinol

-

Dissolve 3-quinuclidinone in water at 30-35°C.

-

Add sodium borohydride (B1222165) portion-wise over 1 hour.

-

Stir the reaction mixture for 4 hours at 30-35°C.

-

Monitor the reaction completion by gas chromatography.

-

Extract the product with chloroform.

-

Dry the combined organic layers over sodium sulfate (B86663) and remove the solvent under reduced pressure to yield racemic 3-quinuclidinol.

Conclusion

The quinuclidine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its unique structural and electronic properties have led to the discovery of drugs targeting a wide range of biological systems. The examples of solifenacin, cevimeline, and palonosetron underscore the clinical success that can be achieved by incorporating this privileged core. As our understanding of disease pathways deepens, the versatility of the quinuclidine scaffold will undoubtedly be further exploited to design next-generation therapeutics with improved efficacy and selectivity. This technical guide serves as a foundational resource for researchers embarking on the design, synthesis, and evaluation of novel quinuclidine-based compounds, a journey with the potential to address significant unmet medical needs.

References

- 1. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3464997A - Synthesis of 3-quinuclidinol - Google Patents [patents.google.com]

- 6. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin [jstage.jst.go.jp]

- 9. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. droracle.ai [droracle.ai]

- 12. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]

Quinuclidin-3-one Derivatives: A Technical Guide for Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidin-3-one scaffold is a privileged bicyclic amine structure that serves as a crucial building block in the synthesis of a diverse range of pharmacologically active compounds.[1] Its rigid, sterically defined framework allows for the precise spatial arrangement of functional groups, making it an attractive core for designing ligands with high affinity and selectivity for various biological targets.[1] This technical guide provides an in-depth overview of the synthesis, key medicinal chemistry applications, and biological evaluation of this compound derivatives, with a focus on their roles as modulators of muscarinic and nicotinic acetylcholine (B1216132) receptors. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Quinuclidine (B89598) Scaffold

This compound, systematically named 1-azabicyclo[2.2.2]octan-3-one, is a bicyclic ketone whose rigid structure is a key feature in the design of therapeutic agents.[1] This core is found in numerous natural products and is a fundamental component in approved drugs such as cevimeline, solifenacin, and palonosetron. Derivatives of this compound have demonstrated a wide spectrum of biological activities, including central nervous system stimulation, anti-inflammatory, anti-cancer, and antihistaminic effects. The ketone at the C-3 position is a versatile reactive site, enabling transformations like reductions to alcohols and nucleophilic additions to create diverse libraries of derivatives for pharmacological screening.[1]

Synthesis of the this compound Core

The synthesis of the this compound hydrochloride salt is classically achieved via a Dieckmann condensation of a substituted piperidine (B6355638) precursor.[2][3][4] This intramolecular cyclization is a robust method for forming the bicyclic ring system.

An improved, scalable synthesis route starting from piperidine-4-carboxylic acid has been developed to avoid the use of hazardous reagents and expensive catalysts.[2][4] The general workflow involves the esterification of the piperidine acid, N-alkylation, and subsequent Dieckmann cyclization followed by hydrolysis and decarboxylation.

Caption: Generalized synthetic workflow for this compound.

Medicinal Chemistry Applications and Biological Targets

The therapeutic potential of this compound derivatives is primarily centered on their interaction with acetylcholine receptors, which are critical for neurotransmission in both the central and peripheral nervous systems.

Muscarinic Acetylcholine Receptor (mAChR) Modulators

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate a wide range of cholinergic functions. Quinuclidine-based ligands have been developed as both agonists and antagonists with therapeutic applications for cognitive disorders, COPD, and urinary incontinence.

-

M1/M4 Agonists for Alzheimer's Disease and Schizophrenia: The M1 and M4 mAChR subtypes are key targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] Agonism at these receptors can enhance cholinergic transmission, which is impaired in these conditions. Xanomeline, a quinuclidine-based M1/M4 agonist, has shown promise in clinical trials for schizophrenia.

-

M3 Antagonists for COPD: M3 receptors in the airways mediate bronchoconstriction. Long-acting muscarinic antagonists (LAMAs) are a cornerstone of therapy for chronic obstructive pulmonary disease (COPD). Aclidinium bromide, a quaternary ammonium (B1175870) derivative of (3R)-quinuclidinol, is a potent M3 antagonist designed for inhaled delivery, which minimizes systemic side effects.[7]

Caption: Agonist-activated M1/M4 (Gq) signaling pathway.

The following table summarizes the binding affinities of representative quinuclidinyl N-phenylcarbamate analogs at human M1-M5 mAChR subtypes.

| Compound | R-group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| 3b | 4-OCH₃ | 16 ± 2 | 270 ± 50 | 16 ± 1 | 30 ± 3 | 14 ± 1 | [8] |

| 3c | 4-F | 2.0 ± 0.1 | 13 ± 1 | 2.6 ± 0.2 | 2.2 ± 0.2 | 1.8 ± 0.1 | [8] |

Data represent Mean ± SEM from three independent experiments.[8]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic receptors are ligand-gated ion channels involved in fast synaptic transmission. The α7 and α4β2 subtypes are prominent in the CNS and are targets for cognitive enhancement and neuroprotection.

-

α7 nAChR Positive Allosteric Modulators (PAMs): The α7 nAChR is implicated in the pathophysiology of Alzheimer's disease, as its function is disrupted by β-amyloid (Aβ) peptides.[9][10] PAMs are therapeutic agents that bind to an allosteric site on the receptor, enhancing the response to the endogenous agonist, acetylcholine, without directly activating the channel.[9][10] The quinuclidine derivative EQ-04 (3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine) is a selective α7 nAChR PAM that has shown neuroprotective effects against Aβ-induced toxicity in vitro.[9][10][11] At a concentration of 1 nM, EQ-04 significantly enhanced PC-12 cell viability by 37% in the presence of toxic Aβ peptides and also inhibited Aβ aggregation.[9][10][11]

Caption: Allosteric modulation of α7 nAChR for neuroprotection.

-

α4β2 nAChR Ligands: The α4β2 subtype is the most abundant nAChR in the brain and is associated with nicotine (B1678760) addiction and cognitive processes. Quinuclidine ether and carbamate (B1207046) derivatives have been synthesized and evaluated as high-affinity ligands for this subtype.[12]

The following table summarizes the binding affinities of representative 3-substituted quinuclidine derivatives at the α4β2 nAChR subtype.

| Compound | Structure Type | α4β2 Ki (nM) | Reference |

| 9a | Ether Derivative | 48 | [12] |

| 9b | Ether Derivative | 42 | [12] |

Anti-Proliferative Agents

Certain this compound derivatives have been investigated for their potential as anti-cancer agents. A series of benzamide (B126) and benzoate (B1203000) derivatives were synthesized and screened for their cytotoxic effects on the A549 human lung carcinoma cell line.

| Compound | R-group (Amide) | IC50 (µM) vs A549 | Reference |

| 4a | Phenyl | >100 | [13] |

| 4b | 4-Fluorophenyl | 55.4 | [13] |

| 4c | 4-Chlorophenyl | 42.6 | [13] |

| 5c | Isopropyl (Ester) | 38.2 | [13] |

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. This section provides protocols for key assays cited in the evaluation of this compound derivatives.

Protocol: Synthesis of Racemic 3-Quinuclidinol (B22445)

This protocol describes the reduction of this compound to its corresponding alcohol, a common intermediate.

-

Dissolution: Dissolve this compound (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

-

Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1.5 g, 0.04 mol) portion-wise over 1 hour, maintaining the temperature at 30-35°C.

-

Reaction Monitoring: Stir the reaction mixture for 4 hours at the same temperature. Monitor the reaction completion by gas chromatography (GC).

-

Extraction: Once the reaction is complete, extract the aqueous mixture with chloroform (B151607) (3 x 50 ml).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulphate and distill off the solvent under reduced pressure to yield crude (RS)-3-Quinuclidinol.

-

Purification: Purify the crude product by recrystallization from acetone (B3395972) to yield a white crystalline solid.

Protocol: mAChR Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for mAChR subtypes.[8]

-

Tissue Preparation: Use Chinese hamster ovary (CHO) cell membranes stably expressing a single subtype of human mAChR.

-

Assay Buffer: Prepare an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), the radioligand [³H]N-methylscopolamine ([³H]NMS) at a final concentration of ~0.4 nM, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture for 60 minutes at 25°C.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytoprotective effects of compounds on cultured cells.[13]

-

Cell Seeding: Seed cells (e.g., A549 or PC-12) in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinuclidinone derivative (dissolved in a vehicle like 0.5% DMSO) for a specified period (e.g., 24 hours). Include vehicle-only controls.

-

MTT Addition: After the incubation period, add 100 µl of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 1 mg/ml) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate IC50 values (for cytotoxicity) or percentage increase in viability (for neuroprotection) using appropriate software.

Conclusion and Future Outlook

The this compound core remains a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have led to successful drugs and promising clinical candidates targeting cholinergic neurotransmitter systems. The rigid framework provides a solid anchor for exploring structure-activity relationships, while the core's chemical tractability allows for the generation of diverse compound libraries.

Future research will likely focus on designing derivatives with enhanced subtype selectivity, particularly for CNS targets like M1/M4 mAChRs and specific nAChR subtypes, to maximize therapeutic efficacy while minimizing off-target side effects. The development of novel PAMs and bitopic/allosteric ligands represents a promising strategy for achieving finer control over receptor function. As synthetic methodologies advance and our understanding of the structural biology of these receptors deepens, the this compound scaffold is poised to remain a cornerstone of innovation in the treatment of neurological, respiratory, and other challenging diseases.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 3-Quinuclidone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel quaternary ammonium derivatives of (3R)-quinuclidinol esters as potent and long-acting muscarinic antagonists with potential for minimal systemic exposure after inhaled administration: identification of (3R)-3-{[hydroxy(di-2-thienyl)acetyl]oxy}-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octane bromide (aclidinium bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Neuroprotective Activity of 3â((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimerâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ether and Carbamate Derivatives of 3-quinuclidinol and 3- hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Quinuclidin-3-one: A Versatile Scaffold for Drug Discovery and Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinuclidin-3-one, a rigid bicyclic ketone, has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry.[1] Its unique three-dimensional structure and inherent reactivity provide a robust scaffold for the synthesis of a diverse array of complex molecules with significant biological activity.[1] The quinuclidine (B89598) core is a key pharmacophore in numerous approved drugs and clinical candidates, underscoring the importance of this compound as a starting material.[2] This technical guide provides a comprehensive overview of the role of this compound in synthesis, detailing key reactions, experimental protocols, and the biological relevance of the resulting compounds.

Core Synthetic Transformations of this compound

The synthetic utility of this compound stems from the reactivity of its ketone functionality and the stability of its bicyclic core. This allows for a wide range of chemical modifications, leading to the construction of novel molecular architectures.

Asymmetric Reduction to Chiral Quinuclidin-3-ols

The enantioselective reduction of the prochiral ketone of this compound to form chiral (R)- or (S)-3-quinuclidinol is a cornerstone transformation. These chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals, including muscarinic receptor agonists and antagonists.[3][4]

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of this compound [3][4]

| Catalyst System | Catalyst/Enzyme | Substrate Conc. | Yield (%) | ee (%) | Configuration | Reaction Time (h) |

| Biocatalytic | E. coli expressing KgQR and mutant GDH | 242 g/L | >99 | >99.9 | (R) | 3 |

| Biocatalytic | Rhodotorula rubra JCM3782 (reductase) | 618 mM | ~100 | >99.9 | (R) | 21 |

| Biocatalytic | Nocardia sp. WY1202 | - | 93 | >99 | (R) | - |

| Biocatalytic | Rhodococcus erythropolis WY1406 | - | 92 | >99 | (S) | - |

| Chemocatalytic | RuBr₂[(S)-(-)-BINAP] | - | - | - | - | - |

Corey-Chaykovsky Reaction for Epoxide Formation

The Corey-Chaykovsky reaction provides an efficient method for the synthesis of spiro-epoxides from this compound. This reaction typically involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide, and is a key step in the synthesis of the muscarinic agonist cevimeline.[5][6][7][8][9][10][11]

Wittig Reaction for Olefination

The Wittig reaction allows for the introduction of a carbon-carbon double bond at the C3 position of the quinuclidine ring system. This transformation is valuable for the synthesis of exocyclic alkenes, which can be further functionalized.[2][12][13][14][15][16][17]

Aldol (B89426) Condensation for Carbon-Carbon Bond Formation

The aldol condensation of this compound with various aldehydes provides access to α,β-unsaturated ketones. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1][13][16][18][19][20]

Reductive Amination for Amine Synthesis

Reductive amination of this compound with primary or secondary amines is a powerful method for the synthesis of 3-aminoquinuclidine (B1202703) derivatives. These compounds are prevalent in a variety of biologically active molecules.[21][22][23][24][25][26][27][28]

Synthesis of Spirocyclic Compounds

This compound is an excellent starting material for the synthesis of spirocyclic compounds, where the C3 carbon is shared with another ring system. Spiro-oxindoles, in particular, have garnered significant attention due to their diverse biological activities.[17][24][27][29][30]

Applications in Drug Discovery and Development

The quinuclidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a gateway to a multitude of biologically active compounds.

Muscarinic Acetylcholine (B1216132) Receptor Modulators

Quinuclidine-based compounds are prominent as modulators of muscarinic acetylcholine receptors (mAChRs). Cevimeline, a muscarinic M1 and M3 agonist synthesized from this compound, is used to treat dry mouth associated with Sjögren's syndrome.[5][7] Talsaclidine, another derivative, has been investigated for the treatment of Alzheimer's disease.

Nicotinic Acetylcholine Receptor Modulators and Alzheimer's Disease

Derivatives of this compound are also being explored as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in the pathophysiology of Alzheimer's disease.[1][31][32][33][34] Modulation of these receptors is a promising therapeutic strategy for cognitive enhancement and neuroprotection.

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound using a Biocatalyst[4]

Materials:

-

This compound hydrochloride

-

E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase

-

Glucose

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Suspend the recombinant E. coli cells in phosphate buffer.

-

Add this compound hydrochloride and glucose to the cell suspension.

-

Maintain the reaction mixture at 30°C with agitation for 21 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, centrifuge the mixture to separate the cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-quinuclidin-3-ol.

Protocol 2: Corey-Chaykovsky Epoxidation of this compound[5][6][7]

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Water

Procedure:

-

To a stirred suspension of NaH in anhydrous DMSO, add trimethylsulfoxonium iodide portion-wise under a nitrogen atmosphere.

-

Stir the resulting mixture at room temperature for 1 hour to form the sulfur ylide.

-

Add a solution of this compound in anhydrous DMSO dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude spiro-epoxide.

-

Purify the crude product by column chromatography.

Protocol 3: Wittig Reaction of this compound[2][12][14]

Materials:

-

This compound

-

Benzyltriphenylphosphonium (B107652) chloride

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a vigorously stirred solution of this compound and benzyltriphenylphosphonium chloride in DCM, add 50% NaOH solution dropwise.

-

Continue stirring vigorously for 30 minutes at room temperature.

-

Dilute the reaction mixture with water and DCM.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired alkene.

Protocol 4: Aldol Condensation of this compound with an Aromatic Aldehyde[16][19]

Materials:

-

This compound hydrochloride

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dilute acetic acid

Procedure:

-

Dissolve this compound hydrochloride and the aromatic aldehyde in ethanol.

-

Add an aqueous solution of NaOH dropwise to the stirred mixture.

-

Stir the reaction at room temperature for 24 hours.

-

If a precipitate forms, filter the solid and wash with cold ethanol.

-

If no precipitate forms, pour the reaction mixture into ice-water and neutralize with dilute acetic acid.

-

Collect the resulting precipitate by filtration, wash with water and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent.

Protocol 5: Reductive Amination of this compound[21][22][23]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

To a solution of this compound and the primary amine in DCE, add NaBH(OAc)₃ in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The biological effects of many this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: Muscarinic M1/M3 Receptor Signaling Pathway.[12][35][36][37]

Caption: α7 Nicotinic Acetylcholine Receptor Signaling in Alzheimer's Disease.[1][31][32][33][34]

Conclusion

This compound stands as a testament to the power of a well-defined molecular scaffold in the generation of chemical diversity and biological function. Its rigid framework and versatile ketone handle have enabled the synthesis of a wide range of compounds, from approved pharmaceuticals to cutting-edge research tools. The continued exploration of new reactions and applications of this compound is certain to yield further innovations in drug discovery and the broader field of organic synthesis. This guide provides a solid foundation for researchers looking to harness the synthetic potential of this remarkable building block.

References

- 1. publications.aston.ac.uk [publications.aston.ac.uk]

- 2. www1.udel.edu [www1.udel.edu]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 7. Portico [access.portico.org]

- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]

- 11. adichemistry.com [adichemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. d.web.umkc.edu [d.web.umkc.edu]

- 15. community.wvu.edu [community.wvu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. amherst.edu [amherst.edu]

- 20. sciepub.com [sciepub.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 23. d-nb.info [d-nb.info]

- 24. Synthesis of spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives via a multi-component cascade reaction of α-diazo esters, water, isatins and malononitrile/ethyl cyanoacetate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 32. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 33. augusta-staging.elsevierpure.com [augusta-staging.elsevierpure.com]

- 34. derangedphysiology.com [derangedphysiology.com]

- 35. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 37. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

Quinuclidin-3-one as a Versatile Precursor for Muscarinic Receptor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinuclidine (B89598) nucleus, a rigid bicyclic amine, represents a privileged scaffold in medicinal chemistry, particularly for the development of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). Quinuclidin-3-one, and its reduced form, 3-quinuclidinol, serve as critical precursors for a diverse range of muscarinic agonists and antagonists. The constrained conformation of the quinuclidine core provides a well-defined orientation for pharmacophoric features, enabling high-affinity interactions with the five muscarinic receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the synthesis of muscarinic ligands from this compound, their pharmacological characterization, and the underlying structure-activity relationships.

Muscarinic Receptor Signaling Pathways